molecular formula C11H16BrN3O B3038777 4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 900019-48-9

4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B3038777
CAS RN: 900019-48-9
M. Wt: 286.17 g/mol
InChI Key: BRFRCHRNZDLZJR-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide (4-Br-PEP) is a small molecule that is an important research tool in the field of chemical biology. 4-Br-PEP is used to study the structure-activity relationships of various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction. It has been used in a variety of scientific research applications, including drug discovery, drug development, and biotechnology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have explored the synthesis of related compounds, focusing on improving yield and suitability for industrial production. For example, Yuan Rong-xin (2011) discussed synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate using pyrrole as the starting material, achieving a total yield of 64.3% (Yuan Rong-xin, 2011).

  • Structural Analysis : Various techniques like NMR and MS spectra are used for characterizing these compounds. For instance, the structure of 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate was analyzed using these methods by Li et al. (2009) (Li et al., 2009).

Chemical Properties and Reactions

  • Bromination Techniques : The electrophilic bromination of pyrroles has been a subject of study, as in the research by Gao et al. (2018), where substrate-controlled regioselective bromination yielded predominantly 5-brominated species (Gao et al., 2018).

  • Ring Formation and Modifications : Research by Ergun et al. (2014) discussed the synthesis of novel compounds like thio- and furan-fused heterocycles, highlighting the versatility of pyrrole derivatives in forming complex structures (Ergun et al., 2014).

Potential Applications

  • Antidopaminergic Effects : The study of compounds like remoxipride hydrochloride, which contains a pyrrolidine structure similar to the compound , by Högberg et al. (1986), suggested its role in dopamine receptor blocking activity (Högberg et al., 1986).

  • Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, showcasing the potential of pyrrole derivatives in therapeutic applications like cancer treatment and inflammation control (Rahmouni et al., 2016).

properties

IUPAC Name

4-bromo-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c12-9-7-10(14-8-9)11(16)13-3-6-15-4-1-2-5-15/h7-8,14H,1-6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFRCHRNZDLZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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